1-isobutyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-isobutyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound with a complex structure that includes a pyrazole ring, an isobutyl group, a propoxymethyl group, and a sulfonyl chloride functional group
Preparation Methods
The synthesis of 1-isobutyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the isobutyl and propoxymethyl groups. The final step involves the sulfonylation reaction to introduce the sulfonyl chloride group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-isobutyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-isobutyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-isobutyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-isobutyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other sulfonyl chloride-containing compounds, such as:
- 1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- 1-isobutyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride
These compounds share similar structural features but differ in the substituents attached to the pyrazole ring. The differences in substituents can lead to variations in reactivity, stability, and biological activity, highlighting the uniqueness of each compound.
Properties
IUPAC Name |
1-(2-methylpropyl)-3-(propoxymethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3S/c1-4-5-17-8-10-11(18(12,15)16)7-14(13-10)6-9(2)3/h7,9H,4-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEXNYGUQRNIFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1S(=O)(=O)Cl)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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